molecular formula C19H22N6O4 B12163463 4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B12163463
M. Wt: 398.4 g/mol
InChI Key: GSQBMJZNFKIWDR-UHFFFAOYSA-N
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Description

4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include formamide and ammonium acetate, with the reaction carried out under reflux conditions.

    Introduction of the Amino and Hydroxy Groups: Amination and hydroxylation reactions are performed using reagents such as ammonia and hydrogen peroxide, respectively.

    Attachment of the Methoxyphenyl and Morpholinyl Groups: These groups are introduced through nucleophilic substitution reactions. Methoxyphenyl is typically introduced using methoxybenzyl chloride, while the morpholinyl group is introduced using morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrimidine ring, leading to various reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted aromatic and pyrimidine compounds.

Scientific Research Applications

4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-7-hydroxy-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidine-5-carboxamide
  • 4-amino-7-hydroxy-N-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-5-carboxamide
  • 4-amino-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide

Uniqueness

The presence of both the methoxyphenyl and morpholinyl groups in 4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H22N6O4/c1-28-12-4-2-3-11(9-12)21-18(27)13-10-14(26)22-17-15(13)16(20)23-19(24-17)25-5-7-29-8-6-25/h2-4,9,13H,5-8,10H2,1H3,(H,21,27)(H3,20,22,23,24,26)

InChI Key

GSQBMJZNFKIWDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=NC(=NC(=C23)N)N4CCOCC4

Origin of Product

United States

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